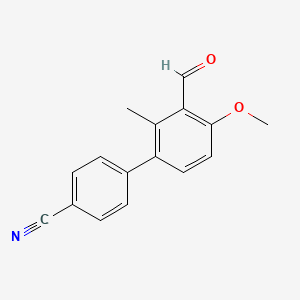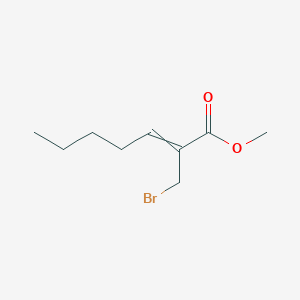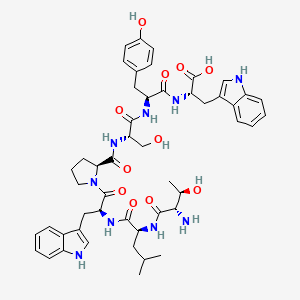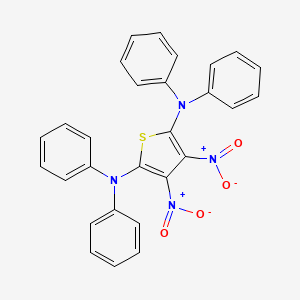
8-Benzyl-1,4-dioxa-7,10-dithiacyclododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Benzyl-1,4-dioxa-7,10-dithiacyclododecane is a heterocyclic compound that belongs to the family of oxathiacrown ethers. These compounds are known for their ability to form stable complexes with various metal ions, making them valuable in a range of chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
8-Benzyl-1,4-dioxa-7,10-dithiacyclododecane can be synthesized by the interaction of (2,3-dibromo-1-propyl)benzene with 1,8-dimercapto-3,6-dioxaoctane . The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to facilitate the reaction. The mixture is usually heated under reflux conditions to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
8-Benzyl-1,4-dioxa-7,10-dithiacyclododecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones are the primary products.
Substitution: Various substituted benzyl derivatives can be formed depending on the reagents used.
Applications De Recherche Scientifique
8-Benzyl-1,4-dioxa-7,10-dithiacyclododecane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential to bind and transport metal ions in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the extraction and separation of metal ions from aqueous solutions.
Mécanisme D'action
The mechanism by which 8-Benzyl-1,4-dioxa-7,10-dithiacyclododecane exerts its effects involves the formation of stable complexes with metal ions. The oxygen and sulfur atoms in the compound act as donor atoms, coordinating with metal ions to form stable chelates. This coordination can influence the reactivity and solubility of the metal ions, making them easier to extract or transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
11-Benzyl-1,4,7-trioxa-10,13-dithiacyclopentadecane: Another oxathiacrown ether with similar complexation properties.
1,4-Dioxa-7,10-dithiacyclododecane: Lacks the benzyl group but shares the same core structure.
Uniqueness
8-Benzyl-1,4-dioxa-7,10-dithiacyclododecane is unique due to the presence of the benzyl group, which can enhance its complexation properties and provide additional sites for chemical modification. This makes it more versatile in various applications compared to its analogs .
Propriétés
Numéro CAS |
929009-64-3 |
|---|---|
Formule moléculaire |
C15H22O2S2 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
8-benzyl-1,4-dioxa-7,10-dithiacyclododecane |
InChI |
InChI=1S/C15H22O2S2/c1-2-4-14(5-3-1)12-15-13-18-10-8-16-6-7-17-9-11-19-15/h1-5,15H,6-13H2 |
Clé InChI |
OSFBQSFFILOMBI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCSC(CSCCO1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide](/img/structure/B14181176.png)
![3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl-](/img/structure/B14181183.png)
![N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B14181191.png)

![4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde](/img/structure/B14181205.png)


![2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14181222.png)



![Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate](/img/structure/B14181269.png)

